Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate
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Overview
Description
Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base such as pyridine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Sulfonamides or sulfonate esters.
Reduction: Alcohols.
Oxidation: Sulfonic acids.
Scientific Research Applications
Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides a rigid framework that can influence the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylate: This compound has a similar cyclopropane ring structure but with a chlorophenyl group instead of a chlorosulfonyl group.
Methyl (1R,2S,5R)-2-chlorosulfonylcyclohexane-1-carboxylate: This compound has a cyclohexane ring instead of a cyclobutane ring, providing different steric and electronic properties.
Uniqueness
Methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chlorosulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl (1S,2S)-2-chlorosulfonylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEPQMRTNQIYLC-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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